molecular formula C22H25N3O3S B1222503 (E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide

(E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide

Cat. No. B1222503
M. Wt: 411.5 g/mol
InChI Key: ZGHUHJMSZAYUMP-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-2-propenamide is a member of piperazines.

Scientific Research Applications

PET Dopamine D3 Receptor Radioligands

Carbon-11-labeled carboxamide derivatives, including variations of the (E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide structure, have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These compounds, prepared via O-[(11)C]methylation, showed radiochemical yields of 50-65% and specific activities of 111-148GBq/micromol, suggesting their potential use in neuroimaging applications (Gao et al., 2008).

Tocolytic Activity

The compound 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC), a variant of the (E)-3-(4-methoxyphenyl) structure, exhibited significant inhibition of uterine smooth muscle contractions in non-pregnant rats. This suggests its potential tocolytic activity, which may be mediated through muscarinic receptors (Lucky & Omonkhelin, 2009).

Serotonin Antagonist Activity

Research on analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, which shares a structural similarity to the (E)-3-(4-methoxyphenyl) compound, has led to the development of compounds with improved selectivity and affinity for 5-HT1A receptors. This research indicates the potential of such compounds in targeting specific serotonin receptors (Raghupathi et al., 1991).

Anti-Inflammatory and Analgesic Properties

The derivatives of the compound, such as 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)]propyl-2-isopropyl carboxamide, showed significant anti-inflammatory and analgesic activities in in vivo models. This suggests their potential therapeutic application in treating inflammation and pain (Okunrobo & Usifoh, 2006).

Fluorescent Ligands for Serotonin Receptors

Long-chain 1-(2-methoxyphenyl)piperazine derivatives, which share structural similarities with (E)-3-(4-methoxyphenyl), have been developed as environment-sensitive fluorescent ligands for 5-HT1A receptors. These compounds show high affinity for these receptors and are promising tools for visualizing 5-HT1A receptors in various models (Lacivita et al., 2009).

Anti-Tuberculosis Activity

The 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, structurally related to (E)-3-(4-methoxyphenyl), have shown potent antitubercular activities against Mycobacterium tuberculosis, indicating their potential use in tuberculosis treatment (Jallapally et al., 2014).

properties

Product Name

(E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide

InChI

InChI=1S/C22H25N3O3S/c1-27-18-10-7-17(8-11-18)9-12-21(26)23-22(29)25-15-13-24(14-16-25)19-5-3-4-6-20(19)28-2/h3-12H,13-16H2,1-2H3,(H,23,26,29)/b12-9+

InChI Key

ZGHUHJMSZAYUMP-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC

SMILES

COC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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